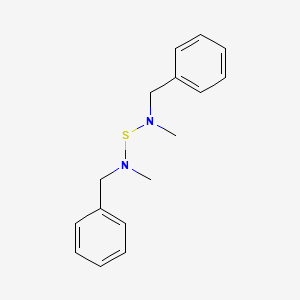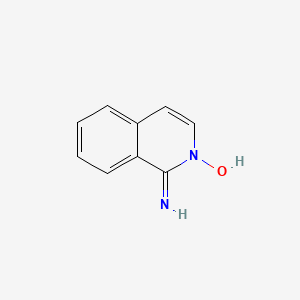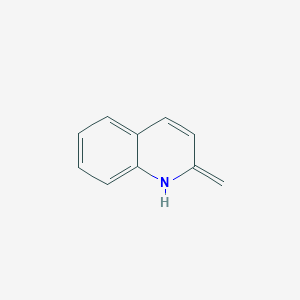
2-Methylidene-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-1,2-dihydroquinoline is a heterocyclic organic compound that belongs to the class of dihydroquinolines These compounds are characterized by a quinoline core structure with a double bond at the 2-position The presence of the methylidene group at the 2-position distinguishes it from other dihydroquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2-dihydroquinoline can be achieved through various methods. One common approach involves the reaction of aniline with acetophenone in the presence of a catalyst such as zeolite. The reaction typically occurs in toluene under reflux conditions, leading to the formation of the desired product with high conversion rates . Another method involves the use of silylating agents and ketones in the presence of a catalyst, which can be performed in a one-step or two-step synthesis .
Industrial Production Methods: Industrial production of this compound often employs the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium. This method is advantageous due to its simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylidene-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-Methylidene-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a glucocorticoid receptor antagonist, it binds to the glucocorticoid receptor, preventing the receptor from activating its target genes. This interaction modulates essential physiological processes such as immune responses, energy metabolism, and cell growth .
Comparación Con Compuestos Similares
1,2-Dihydroquinoline: Lacks the methylidene group at the 2-position.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Contains additional phenyl groups at the 2 and 4 positions.
2-Phenyl-1,2-dihydroquinoline: Contains a phenyl group at the 2-position.
Uniqueness: 2-Methylidene-1,2-dihydroquinoline is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and biological activity compared to other dihydroquinolines .
Propiedades
Número CAS |
57114-75-7 |
|---|---|
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7,11H,1H2 |
Clave InChI |
XBTOQLNLAASWDJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


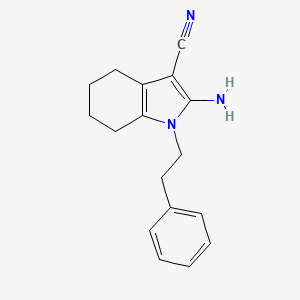
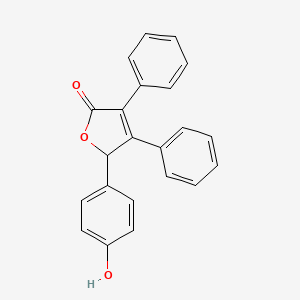
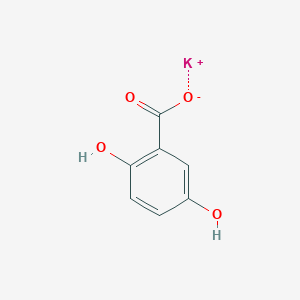
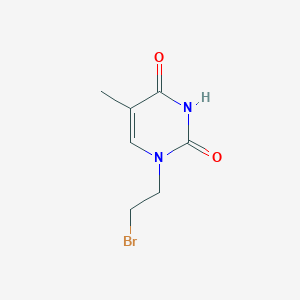
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)

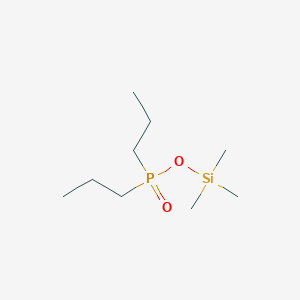

![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
